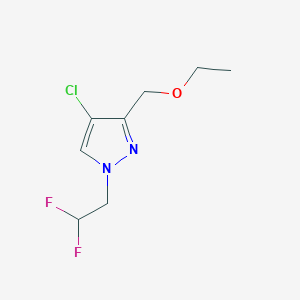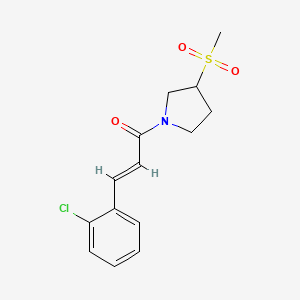![molecular formula C18H17N5O3 B2969293 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034524-14-4](/img/structure/B2969293.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-7-methoxybenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are a significant class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines can vary widely depending on the specific compound and conditions. For example, one study described a Dimroth rearrangement-based synthesis of novel derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the specific compound. For example, one compound in this class was described as having a melting point of 326–328 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-7-methoxybenzofuran-2-carboxamide is involved in the synthesis of various heterocyclic compounds. These compounds have demonstrated significant biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Antitumor and Antimicrobial Activities : A study by Riyadh (2011) demonstrated the synthesis of novel compounds containing [1,2,4]triazolo[1,5-a]pyrimidine. These compounds showed inhibition effects comparable to 5-fluorouracil on human breast and liver carcinoma cell lines. Similarly, Abu‐Hashem et al. (2020) synthesized derivatives with anti-inflammatory and analgesic properties. The compounds inhibited COX-2 selectivity and exhibited analgesic and anti-inflammatory activities.
Antimicrobial Activity : The work of Abunada et al. (2008) focused on synthesizing pyrazole and fused pyrazolo[3,4-d]-pyrimidine derivatives, including [1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds exhibited antimicrobial activity.
Synthesis and Characterization : Gilava et al. (2020) synthesized a series of [1,2,4]triazolo[1,5-a]pyrimidine compounds and characterized them using various spectroscopic techniques. They evaluated these compounds for antimicrobial and antioxidant activities.
Synthesis and Characterization of Novel Derivatives
Several studies have focused on the synthesis and characterization of novel derivatives incorporating [1,2,4]triazolo[1,5-a]pyrimidine.
Synthesis of New Derivatives : Petrie et al. (1985) prepared 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and evaluated their biological activity against viruses and tumor cells. Lashmanova et al. (2019) synthesized triazolo[4,3-a]pyrimidines through a reduction process.
Characterization and Biological Evaluation : Gladkov et al. (2018) prepared a spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine and characterized its structure. Farghaly (2008) synthesized derivatives that exhibited antimicrobial activities.
Diverse Applications in Chemistry : Research by Albert and Taguchi (1972) and Farag and Fahim (2019) further illustrates the diversity of chemical applications and biological significance of compounds involving [1,2,4]triazolo[1,5-a]pyrimidine.
Wirkmechanismus
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-7-methoxybenzofuran-2-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway by inhibiting CDK2 . This results in the disruption of downstream processes, including DNA replication and cell division . Additionally, the compound has been shown to suppress the ERK signaling pathway , leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . This includes the induction of apoptosis within cells , which is a form of programmed cell death. This can result in the reduction of tumor cell proliferation, making the compound potentially useful in cancer treatment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-methoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-25-14-6-2-5-13-8-15(26-16(13)14)17(24)19-7-3-4-12-9-20-18-21-11-22-23(18)10-12/h2,5-6,8-11H,3-4,7H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPWTNPEBRJRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2969212.png)
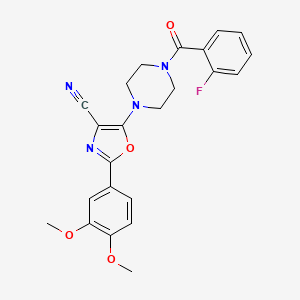
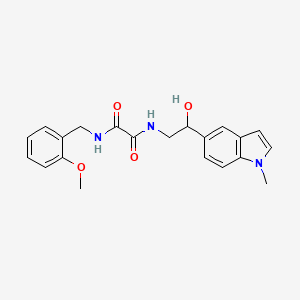
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2969216.png)
![4-benzyl-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]morpholine-3-carboxamide](/img/structure/B2969217.png)
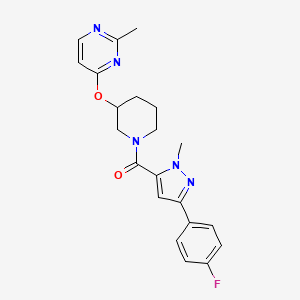
![N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide](/img/structure/B2969221.png)


![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2969227.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969229.png)
